Pentane
Description
Pentane (C₅H₁₂) is a straight-chain alkane belonging to the homologous series of saturated hydrocarbons. It exists in three structural isomers:
- n-Pentane (unbranched chain, IUPAC name "this compound")
- Isothis compound (2-methylbutane, branched chain)
- Neothis compound (2,2-dimethylpropane, highly branched)
This compound is a volatile, flammable liquid with applications as a solvent in liquid chromatography, a blowing agent in polystyrene foam production, and a component in fuels. Its properties are intermediate between butane (C₄H₁₀) and hexane (C₆H₁₄), making it a critical reference in hydrocarbon studies.
Structure
3D Structure
Properties
IUPAC Name |
pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBQJSOFQDEBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12, Array | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | pentane | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Pentane | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9078-70-0, 59802-17-4 | |
| Record name | Pentene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9078-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Polypentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59802-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2025846 | |
| Record name | Pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-pentane appears as a clear colorless liquid with a petroleum-like odor. Flash point 57 °F. Boiling point 97 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air., Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless liquid with a gasoline-like odor; Note: A gas above 97 degrees F. May be utilized as a fuel; [NIOSH] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a gasoline-like odor., Colorless liquid with a gasoline-like odor. [Note: A gas above 97 °F. May be utilized as a fuel.] | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Pentane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Pentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
97 °F at 760 mmHg (NTP, 1992), 36.06 °C, 36.00 to 37.00 °C. @ 760.00 mm Hg, 36 °C, 97 °F | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-57 °F (NTP, 1992), -40 °C, <-40 °F (-40 °C) (Closed cup), -49 °C c.c., -57 °F | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 38 mg/L at 25 °C, Miscible with ethanol, ethyl ether, acetone, benzene, chloroform; soluble in carbon tetrachloride, 0.038 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.004 (very poor), 0.04% | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.626 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6262 g/cu cm at 20 °C, Relative density (water = 1): 0.63, 0.63 | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Pentane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0486.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.48 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.48 | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PENTANE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0534 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | PENTANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/98 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
400 mmHg at 65.3 °F ; 426 mmHg at 68 °F (NTP, 1992), 514.0 [mmHg], 514 mm Hg at 25 °C, Vapor pressure, kPa at 18.5 °C: 53.3, 420 mmHg | |
| Record name | N-PENTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1288 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Pentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/107 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Pentane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/109 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-PENTANE | |
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Color/Form |
Colorless liquid [Note: A gas above 97 degrees F. May be utilized as a fuel]. | |
CAS No. |
109-66-0, 68475-60-5, 68476-43-7, 68476-55-1, 68647-60-9 | |
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Melting Point |
-202 °F (NTP, 1992), -129.67 °C, -129 °C, -202 °F | |
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Preparation Methods
Nickel-Based Catalyst Systems
Nickel-supported diatomite catalysts (Ni/diatomite) are widely employed due to their high activity and selectivity. In the process described by CN104557392A, a fixed-bed reactor operates at 20–100°C and 1.0–4.0 MPa, with a liquid hourly space velocity (LHSV) of 1.0–5.0 hr⁻¹. The Ni content (10–50 wt%) directly influences conversion efficiency, with higher Ni concentrations reducing residual alkenes to <100 ppm. Hydrogen-to-olefin molar ratios of (2–5):1 ensure complete saturation while minimizing side reactions.
Desulfurization Pretreatment
Raw C₅ streams often contain sulfur compounds (e.g., mercaptans) that poison catalysts. CN103012039A addresses this by integrating a Cu²⁺-modified Y-zeolite desulfurization bed prior to hydrogenation. Operating at 0.3–0.5 MPa and 10–40°C, this step reduces sulfur content to ≤0.002 wt%, extending catalyst lifespan by >30%.
Post-Hydrogenation Purification Strategies
Residual unsaturated hydrocarbons (<500 ppm) must be removed to meet commercial this compound specifications (bromine index <100 mg Br₂/100 g). Two dominant approaches exist:
Strong-Acid Cation Exchange Resin Treatment
Hydrogenated effluent passes through a resin bed (e.g., sulfonated polystyrene-divinylbenzene) at 10–40°C and 0.1–0.8 MPa. This selectively adsorbs alkenes via π-complexation, achieving bromine indices <50 mg Br₂/100 g at LHSV 1.0–5.0 hr⁻¹. Compared to traditional clay treatments, resins operate at lower temperatures (ΔT ≈ 110°C), reducing energy costs by 15–20%.
Granular Clay Adsorption
Alternative systems use acid-activated montmorillonite clays (20–60 mesh) at 150–170°C. While effective, the elevated temperature increases operational costs and risks thermal cracking, yielding 0.5–1.0 wt% light hydrocarbons (C₁–C₄).
Isomer Separation via Fractional Distillation
Post-purification streams contain n-pentane, isothis compound, and cyclothis compound, necessitating separation. Industrial distillation columns operate under conditions optimized for isomer volatility differences:
| Isomer | Boiling Point (°C) | Typical Purity Target |
|---|---|---|
| n-Pentane | 36.1 | ≥99.5% |
| Isothis compound | 27.7 | ≥98.0% |
| Cyclothis compound | 49.3 | ≥95.0% |
A representative distillation setup (CN103012039A) uses:
Cyclothis compound’s higher boiling point allows isolation in the bottoms stream, while isothis compound concentrates in the overhead due to its lower boiling point.
Emerging Synthesis Routes
Bio-Based this compound from Fatty Acids
Pilot-scale studies utilize decarboxylation of valeric acid (C₅H₁₀O₂) over Pt/Al₂O₃ catalysts at 300–350°C:
\text{CH}3(\text{CH}2)3\text{COOH} \rightarrow \text{C}5\text{H}{12} + \text{CO}2 \quad (\text{Conversion: 85–92%})
Comparative Analysis of Industrial Methods
Chemical Reactions Analysis
Combustion Reactions
Pentane undergoes complete combustion in the presence of oxygen to form carbon dioxide and water, releasing significant energy:
Under oxygen-deficient conditions, incomplete combustion produces carbon monoxide (CO) and soot:
Key findings :
-
At stoichiometric conditions (3.7% this compound in air), CO is fully oxidized to CO₂ via .
-
At fuel-rich concentrations (≥4.9% this compound), high temperatures favor the reverse reaction .
Catalytic Oxidative Dehydrogenation (ODH)
Ruthenium catalysts enable selective partial oxidation of n-pentane to alkenes and oxygenates. Key pathways include:
Reaction Mechanism on Ru(0001) Surface
| Step | Process | Energy Change (eV) |
|---|---|---|
| 1 | O₂ adsorption on Ru | −3.00 (hcp site) |
| 2 | This compound activation (C–H cleavage) | Activation energy: 1.81–1.97 |
| 3 | Pentene + H₂O formation | ΔE = −2.13 to −2.19 |
| 4 | Alcohol formation (pentan-2-ol) | ΔE = −2.53 |
Outcomes :
-
Pent-2-ene is thermodynamically favored over pent-1-ene (ΔE difference: −0.06 eV) .
-
Alcohol formation (ΔE = −2.53 eV for pentan-2-ol) is more favorable than alkene desorption (ΔE = 1.24–1.29 eV) .
Free Radical Chlorination
This compound reacts with chlorine via a radical chain mechanism, producing monochlorothis compound isomers:
Selectivity :
-
Without catalysts, the reaction yields 1-, 2-, and 3-chloropentanes in a 3:2:1 ratio due to differing C–H bond dissociation energies .
Pyrolysis and Radical Formation
At 480°C, this compound participates in hydrogen-oxygen mixtures, forming pentyl radicals () :
Radical distribution :
| Radical Type | Proportion (%) |
|---|---|
| Pent-1-yl | 45 |
| Pent-2-yl | 35 |
| Pent-3-yl | 20 |
Subsequent oxidation of these radicals leads to aldehydes, ketones, and peroxides .
Explosion Kinetics
Under high this compound concentrations (>4.9%), explosive decomposition occurs:
Reactant/Product Profiles
| Condition | Final O₂ (%) | CO:CO₂ Ratio |
|---|---|---|
| Stoichiometric | 2.29 | 1:5 |
| Fuel-rich | 0 | 3:1 |
Critical observations :
-
Oxygen depletion triggers endothermic CO formation () at >4.9% this compound .
-
n-Pentane is consumed faster than iso- or neo-pentane due to lower bond dissociation energy .
Thermochemical Data
| Reaction | ΔH (kJ/mol) |
|---|---|
| 410 ± 5 | |
| −87 |
This compound’s reactivity is foundational for industrial applications, including fuel blending and synthetic chemistry. Its oxidation and combustion pathways are critical for energy production, while catalytic processes enable sustainable alkene and alcohol synthesis.
Scientific Research Applications
Laboratory Solvent
Overview : Pentane is widely used as a solvent in laboratory settings due to its volatility and ability to dissolve nonpolar compounds. Its low boiling point (approximately 36 °C for n-pentane) allows for rapid evaporation, making it ideal for extraction processes.
Applications :
- Used in liquid chromatography for separating compounds.
- Employed in the preparation of samples where nonpolar solvents are required.
| Property | n-Pentane | Isothis compound |
|---|---|---|
| Boiling Point | 36 °C | 28 °C |
| Solubility | Nonpolar compounds | Nonpolar compounds |
| Evaporation Rate | Fast | Faster |
Blowing Agent in Foam Production
Overview : this compound serves as a primary blowing agent in the production of various types of foam, including polystyrene and polyurethane. Its ability to create cellular structures makes it essential in manufacturing insulation materials.
Case Study : A study conducted by Trecora highlighted the efficiency of this compound as a blowing agent, emphasizing its role in producing high-performance insulation materials that do not deplete the ozone layer or contribute to global warming .
| Foam Type | Blowing Agent | Properties |
|---|---|---|
| Polystyrene | n-Pentane | Good insulation |
| Polyurethane | Isothis compound | High stability |
Refrigerants
Overview : this compound can be used as an alternative refrigerant in air conditioning and refrigeration systems. Its thermodynamic properties make it suitable for low-temperature applications.
Applications :
- Utilized in geothermal heat pumps.
- Acts as a refrigerant in various cooling systems, providing an eco-friendly option compared to traditional refrigerants.
Industrial Ingredient
Overview : Due to its low cost and availability, this compound is used as an industrial solvent and an ingredient in the production of other chemicals.
Applications :
- Employed in the manufacturing of pesticides and plastics.
- Used as a process medium in producing polyethylene (PE) and polypropylene (PP) plastics .
Personal Care Products
Overview : Isothis compound, one of the isomers of this compound, is utilized in personal care products such as shaving creams and foams due to its rapid evaporation properties.
Applications :
- Provides a fine, creamy foam when used in aerosol products.
- Enhances product performance by evaporating quickly upon application.
Mechanism of Action
Pentane exerts its effects primarily through its physical properties. As a solvent, it dissolves non-polar substances, facilitating various chemical reactions. In combustion, this compound undergoes oxidation, releasing energy in the form of heat and light. The molecular targets and pathways involved in these processes are primarily related to its interactions with other molecules and the energy released during combustion .
Comparison with Similar Compounds
Physical Properties
Table 1: Physical Properties of Pentane Isomers and Related Alkanes
Key Observations :
Chemical Reactivity and Stability
- Thermal Stability : Neothis compound’s highly branched structure confers greater thermal stability compared to n-pentane and isothis compound, which decompose more readily under heat.
- Combustion : All this compound isomers combust exothermically, but their ignition temperatures vary. For example, n-pentane auto-ignites at 260°C, while neothis compound requires higher temperatures.
- Isomerization : Industrially, n-pentane is isomerized to isothis compound using catalysts like aluminum chloride to improve octane ratings in fuels.
Table 2: Solvent Performance in Extraction Processes
Key Observations :
Industrial and Environmental Impact
- Environmental Persistence : this compound’s volatility limits atmospheric longevity, but its role in VOC emissions (e.g., in heat-stressed plants) necessitates monitoring.
Biological Activity
Pentane, a straight-chain alkane with the chemical formula , is primarily recognized for its applications as a solvent and in petrochemical processes. However, its biological activity has garnered attention in toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential therapeutic applications.
- Molecular Formula :
- Molecular Weight : 72.15 g/mol
- Structure : this compound consists of a five-carbon chain with single bonds between the carbon atoms.
Acute Toxicity
This compound exhibits low acute toxicity. Studies indicate that the lethal concentration (LC50) for acute exposure is greater than 20,000 mg/m³ (approximately 6,778 ppm), suggesting that it is relatively safe at typical exposure levels .
Genotoxicity
Research indicates that this compound has a low potential for inducing mutagenic or cytogenetic activity. In various studies, including those involving Salmonella assays and chromosomal aberration tests using Chinese hamster ovary cells, this compound was found not to be mutagenic .
Reproductive and Developmental Toxicity
In developmental toxicity studies involving Sprague-Dawley rats, this compound did not show any significant adverse effects on fetal development when administered at various doses during gestation . The No Observed Adverse Effect Level (NOAEL) for systemic effects was identified at 29,509 mg/m³ following repeated inhalation exposure .
Biological Activity in Microbial Context
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, this compound-1,5-diol has demonstrated significant antimicrobial activity against various bacterial strains, including multi-resistant strains. The mechanism of action appears to involve dehydration of bacterial cells, leading to cell collapse .
Summary of Toxicological Studies on this compound
| Study Reference | Exposure Type | Findings | NOAEL (mg/m³) |
|---|---|---|---|
| McKee et al. (1998) | Inhalation | No significant clinical signs; normal growth | 29,509 |
| Stadler et al. (2001) | Inhalation | Increased serum calcium/phosphorus; reversible effects | 19,872 |
| Aranyi et al. (1986) | Inhalation | No neurobehavioral effects observed | 19,872 |
Case Studies
- Inhalation Exposure Study : A study by McKee et al. involved exposing rats to n-pentane vapors for six hours daily over two weeks. Results indicated no mortality or significant clinical signs, establishing a NOAEL of 29,509 mg/m³ .
- Developmental Toxicity Study : In another study assessing the effects of this compound on pregnant rats, no biologically significant observations were noted at doses ranging from 0 to 1,000 mg/kg/day during gestation days 6-15 .
Q & A
Basic Research Questions
Q. How do pentane isomers differ structurally and experimentally, and what methodologies are used to distinguish them?
- Answer : this compound has three constitutional isomers: n-pentane (straight-chain), isothis compound (2-methylbutane), and neothis compound (2,2-dimethylpropane). Structural distinctions are confirmed via NMR spectroscopy (e.g., chemical shifts) and gas chromatography (GC) with polar columns . For example, neothis compound’s spherical structure results in a higher melting point (-16.5°C) compared to n-pentane (-129.7°C) due to tighter molecular packing . Experimental differentiation requires calibrating GC retention times using pure isomer standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Due to this compound’s low flash point (-49°C) and explosive limits (1.4–7.8% in air), labs must use explosion-proof equipment, inert gas purging, and fume hoods. Solvent purity must be verified via GC-MS to avoid contaminants (e.g., peroxides), with solvent residues tested per ASTM standards .
Q. How is this compound quantified in biological samples (e.g., human breath), and what are common analytical pitfalls?
- Answer : Breath this compound, a biomarker for lipid peroxidation, is analyzed using gas chromatography-mass spectrometry (GC-MS) with a capillary column (e.g., DB-5MS) and cryogenic trapping. Key pitfalls include co-elution with isoprene; resolution requires optimizing column temperature gradients and confirming peaks via MS libraries . Calibration curves using synthetic breath matrices (0–50 ppb this compound) improve accuracy .
Advanced Research Questions
Q. How do thermodynamic models explain phase separation in this compound-bitumen mixtures, and what experimental discrepancies arise?
- Answer : At >50 wt% this compound, asphaltene instability in bitumen induces liquid-liquid or liquid-solid phase separation. Peng-Robinson equations of state (EOS) predict phase boundaries but underestimate asphaltene precipitation kinetics. Experimental validation requires high-pressure sapphire cells and viscometry at 50–190°C. Discrepancies >5% in density predictions highlight limitations in EOS parameters for branched alkanes .
Q. What mechanisms underlie positron scattering cross-section variations among this compound isomers?
- Answer : Positron scattering total cross-sections (TCS) for n-pentane (3.2 Å) exceed isothis compound (2.8 Å) and neothis compound (2.5 Å) at 1–10 eV due to differences in polarizability (α) and dipole moments (µ). Experimental TCS data (0.1–50 eV) align with distorted-wave Born approximation (DWBA) models only when molecular polarizability anisotropy is included .
Q. How do conformer distributions of this compound isomers influence reaction kinetics in free-radical chlorination?
- Answer : n-Pentane’s linear conformation favors 1° C-H bond chlorination (70% yield), while neothis compound’s steric hindrance reduces reactivity. Conformer probabilities are calculated via Monte Carlo simulations (e.g., 16 conformers for n-pentane, reduced to 3 distinct structures). Experimental rate constants (k) for chlorination correlate with Boltzmann-weighted conformer stability .
Data Contradictions and Resolution
Q. Why do literature values for this compound’s molar mass in mass spectrometry differ from theoretical calculations?
- Answer : Theoretical molar mass (72.15 g/mol) often conflicts with experimental MS data (73 g/mol) due to isotopic abundance (1.1%). Calibration using -enriched this compound (e.g., 10% ) resolves quantification errors. MS detection limits (0.1 ppm) require tuning RF voltages to isolate m/z 73 fragments .
Q. How do discrepancies in this compound’s role as a lipid peroxidation biomarker arise, and how are they resolved?
- Answer : Early studies overestimated breath this compound (>100 ppb) due to isoprene co-elution. Modern protocols use GC columns with >10,000 theoretical plates (e.g., Agilent HP-AL/S) and selective ion monitoring (SIM) at m/z 69 (this compound) vs. m/z 67 (isoprene) .
Methodological Tables
| Parameter | n-Pentane | Isothis compound | Neothis compound |
|---|---|---|---|
| Boiling Point (°C) | 36.1 | 27.7 | 9.5 |
| Polarizability (α, ų) | 9.95 | 9.87 | 9.45 |
| Dipole Moment (µ, D) | 0.0 | 0.3 | 0.0 |
| TCS at 5 eV (Ų) | 3.2 | 2.8 | 2.5 |
| Source |
| Analytical Technique | Key Parameters | Application |
|---|---|---|
| GC-MS | DB-5MS column, 35–250°C ramp, He carrier | Breath this compound quantification |
| NMR () | 125 MHz, CDCl, δ 13.7–22.1 ppm | Isomer structural confirmation |
| Viscometry | High-pressure sapphire cell, 190°C | This compound-bitumen phase behavior |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
